Tartronate

描述

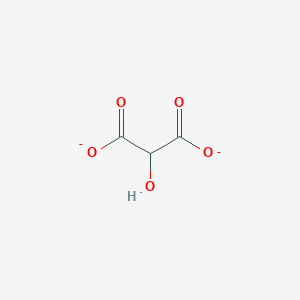

酒石酸,也称为2-羟基丙二酸,是一种属于糖酸及其衍生物类的有机化合物。它包含一个带有羧酸基团的糖单位。 酒石酸的分子式为C₃H₂O₅,以其在各种生化和工业过程中的作用而闻名 .

准备方法

合成路线和反应条件: 酒石酸可以通过使用金钯合金负载纳米晶体对甘油进行氧化来合成。氧化过程涉及使用碱和负载的金、钯和金钯合金。 该反应的主要产物是甘油酸,观察到少量酒石酸、乙醇酸、草酸和甲酸 .

工业生产方法: 酒石酸的工业生产通常涉及使用生物可再生资源,例如甘油,它是生物柴油制造的副产物。在碱和负载的金纳米粒子的存在下,甘油的氧化是一种常见的方法。 此工艺在碱性条件下对包括酒石酸在内的C₃产物具有高选择性 .

化学反应分析

反应类型: 酒石酸会发生各种化学反应,包括氧化、还原和取代。这些反应对其在不同生化途径和工业应用中的作用至关重要。

常见试剂和条件: 与酒石酸反应中使用的常见试剂包括金和钯催化剂、碱和其他氧化剂。 反应条件通常涉及碱性环境和负载的金属催化剂,以实现高选择性和产率 .

主要形成的产物: 酒石酸反应形成的主要产物包括甘油酸、乙醇酸、草酸和甲酸。 这些产物在甘油的顺序氧化途径中被观察到 .

科学研究应用

Biological Applications

1. Role in Glycerol Metabolism

Tartronate semialdehyde reductase (TSR) is crucial in the glycerol assimilation pathway in the fungus Ustilago maydis. Research indicates that TSR catalyzes the conversion of tartronic semialdehyde to glycerate, a key step in glycerol metabolism. This enzymatic action is vital for the production of glycolipids, which have applications in bioremediation and as surfactants due to their biodegradability and low toxicity .

Case Study: Glycerol Utilization in Ustilago maydis

- Objective : To understand the genetic basis of glycerol assimilation.

- Methodology : T-DNA tagging was employed to identify mutants with enhanced glycerol utilization.

- Findings : The mutant GUM1 showed a significant increase in TSR activity and glycolipid production compared to wild-type strains. The study concluded that TSR is a rate-limiting factor in glycerol conversion, making it a target for genetic engineering to enhance glycolipid yields .

| Strain | Cell Biomass (g/l) | Residual Glycerol (g/l) | Glycolipids (g/l) |

|---|---|---|---|

| Wild-Type | 5.96±0.43 | 16.34±1.44 | 14.88±2.15 |

| GUM1 | 6.41±0.30 | 15.78±0.96 | 20.89±3.02 |

| Knockout | 6.40±0.33 | 19.10±0.55 | 8.15±0.13 |

Chemical Synthesis Applications

2. Electrochemical Production

Recent studies highlight the potential of this compound in electrochemical processes, particularly in the selective production of value-added chemicals via electrolysis. For instance, this compound can be produced alongside other compounds like glycolate and oxalate through controlled electrode potential switching .

Case Study: Tandem Electrolysis

- Objective : To develop strategies for producing high-value chemicals.

- Methodology : Tandem electrolysis was employed to convert simple substrates into complex chemicals.

- Findings : The process demonstrated high Faradaic efficiency for this compound production, indicating its potential as an intermediate in chemical synthesis pathways .

Therapeutic Applications

3. Potential Pharmacological Uses

This compound has been investigated for its role as a coenzyme in various enzymatic reactions, particularly those involving NAD-dependent enzymes. Its interaction with metabolic pathways suggests potential therapeutic applications, although specific pharmacological actions remain less defined .

4. Nutraceutical Development

The use of this compound derivatives in the development of nutraceuticals is an emerging area of research. By leveraging microbial platforms for the synthesis of this compound-based compounds, researchers aim to produce health-promoting bioactive substances .

作用机制

酒石酸的作用机制涉及其与各种分子靶点和途径的相互作用。 例如,酒石酸半醛还原酶在真菌中甘油同化的过程中起着至关重要的作用,为基因工程中将甘油转化为更高价值产物定义了一个新的靶点 . 此外,酒石酸衍生物已被证明可以抑制破骨细胞和成骨细胞的骨吸收并促进矿化 .

相似化合物的比较

类似化合物: 与酒石酸类似的化合物包括酒石酸盐、乙醇酸和甲酸。这些化合物具有结构相似性,并参与类似的生化途径。

独特性: 酒石酸由于其在骨代谢中的特定作用及其在各种生化反应中作为中间体的能力而独一无二。 它的衍生物已被证明具有潜在的骨保护作用,使其成为医学研究中的一种有价值的化合物 .

结论

酒石酸是一种用途广泛的化合物,在科学研究中具有重要应用,特别是在化学、生物学、医学和工业领域。其独特的化学性质和反应使其成为各种生化和工业过程中的有价值的化合物。

属性

IUPAC Name |

2-hydroxypropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8)/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBFUDYVXSDBQM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O5-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。